2-(Trifluoromethyl)-4-nitrobiphenyl
Description
2-(Trifluoromethyl)-4-nitrobiphenyl is a biphenyl derivative featuring a nitro group (-NO₂) at the para (4th) position and a trifluoromethyl group (-CF₃) at the ortho (2nd) position. Its molecular formula is C₁₃H₈F₃NO₂, with a molecular weight of 267.20 g/mol (calculated based on structural analogs ).
Properties
Molecular Formula |
C13H8F3NO2 |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
4-nitro-1-phenyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)12-8-10(17(18)19)6-7-11(12)9-4-2-1-3-5-9/h1-8H |
InChI Key |
YVOMNPMSBIARPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Electronic Properties
The table below compares key structural and electronic features of 2-(Trifluoromethyl)-4-nitrobiphenyl with analogous biphenyl derivatives:
- Electronic Effects: The combined -NO₂ and -CF₃ groups in this compound create a highly electron-deficient aromatic ring. This contrasts with 4-methoxybiphenyl, where the methoxy group donates electrons, enhancing electrophilic substitution reactivity .
2.2. Physicochemical Properties
- Solubility : The -CF₃ group increases lipophilicity compared to 4-nitrobiphenyl, likely enhancing solubility in organic solvents like dichloromethane or THF. However, the nitro group’s polarity may limit aqueous solubility .
- Thermal Stability : Strong electron-withdrawing groups stabilize the aromatic ring, suggesting a higher melting point than 4-nitrobiphenyl (mp ~90°C ), though experimental data for the trifluoromethyl analog is lacking.
2.3. Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: Biphenyl derivatives with electron-withdrawing groups (e.g., -NO₂) are common substrates. While 4-nitrobiphenyl is well-documented in such reactions , the steric bulk of -CF₃ in this compound may slow reaction kinetics compared to unsubstituted analogs.
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